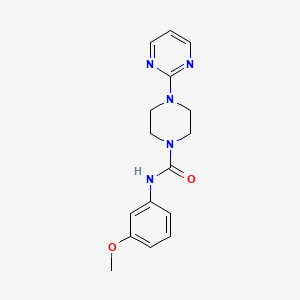![molecular formula C18H21NO2 B5381264 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide, also known as ML297, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide acts as a potent and selective inhibitor of the TRPM8 ion channel by binding to a specific site on the channel protein and preventing the influx of calcium ions into the cell. This leads to the inhibition of various downstream signaling pathways, such as the activation of protein kinase C (PKC) and the release of neurotransmitters, which are involved in the regulation of pain sensation and cold-induced responses.
Biochemical and Physiological Effects:
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the growth and proliferation of prostate cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to improve the cognitive function and memory deficits in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several advantages for lab experiments, including its high potency and selectivity against the TRPM8 ion channel, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and side effects. However, its limitations include its relatively high cost and the lack of availability of specific antibodies and other tools for studying the TRPM8 ion channel.
Direcciones Futuras
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several potential future directions, including the development of more potent and selective TRPM8 inhibitors for therapeutic applications in pain and cancer, the investigation of the role of TRPM8 in other physiological processes, such as thermoregulation and cold-induced responses, and the development of specific tools and assays for studying the TRPM8 ion channel. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide could be used as a lead compound for the development of novel drugs targeting other ion channels and receptors involved in pain and inflammation.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide involves the reaction between 3-methoxybenzoic acid and 1-(4-methylphenyl)propan-1-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and N,N-dimethylformamide (DMF) to obtain the final product.
Aplicaciones Científicas De Investigación
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent and selective activity against the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of various physiological processes, such as pain sensation, thermoregulation, and cold-induced responses. As such, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including prostate cancer, neuropathic pain, and cold allodynia.
Propiedades
IUPAC Name |
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-17(14-10-8-13(2)9-11-14)19-18(20)15-6-5-7-16(12-15)21-3/h5-12,17H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPQLLVDGPNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)


![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)

![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)